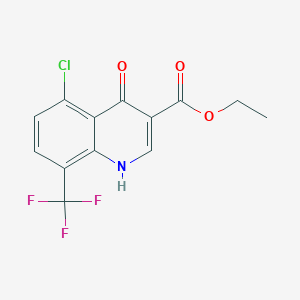
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline moiety, a phenyl group, and a thiazole ring, making it a molecule of interest for its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the phenyl group and the thiazole ring. Common reagents used in these reactions include various halogenated compounds, amines, and thiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application, such as its use in drug development or as a research tool.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one
- 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline
- {5-Chloro-2-[(6-chloro-3-ethyl-4-phenylquinolin-2-yl)amino]phenyl}(phenyl)methanone
Uniqueness
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine is unique due to its specific combination of functional groups and structural features The presence of the quinoline, phenyl, and thiazole moieties in a single molecule provides a distinct set of chemical and biological properties that may not be found in other similar compounds
Propriétés
Formule moléculaire |
C26H23N3S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-ethyl-N-[4-(4-phenylquinolin-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C26H23N3S/c1-2-20-17-30-26(27-20)28-21-14-12-19(13-15-21)25-16-23(18-8-4-3-5-9-18)22-10-6-7-11-24(22)29-25/h3-16,20H,2,17H2,1H3,(H,27,28) |
Clé InChI |
IMGOBPRWCTWDJB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CSC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


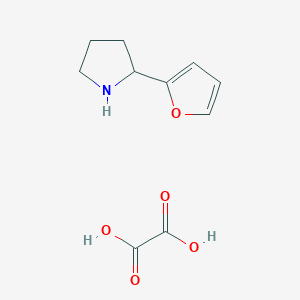
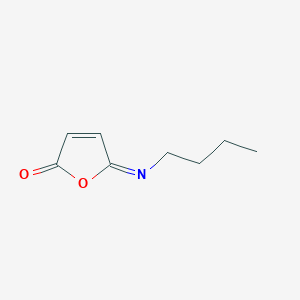
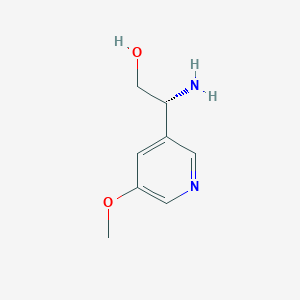
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)

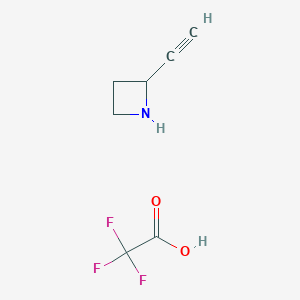
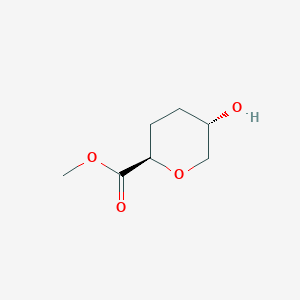
![4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)

![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B12856630.png)

